molecular formula C21H24NO2P B8242459 N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Cat. No.: B8242459
M. Wt: 353.4 g/mol
InChI Key: JUABZMOAYAHVTB-UHFFFAOYSA-N
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Description

(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocin ring system fused with a diindeno structure, making it a subject of interest for researchers in organic chemistry and related disciplines.

Properties

IUPAC Name

N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NO2P/c1-3-22(4-2)25-23-17-9-5-7-15-11-13-21(19(15)17)14-12-16-8-6-10-18(24-25)20(16)21/h5-10H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUABZMOAYAHVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diindeno derivatives with phosphoramidite reagents can yield the desired dioxaphosphocin ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various enantioselective transformations, making it valuable in asymmetric synthesis .

Biology

Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for treating certain diseases .

Industry

Industrially, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in polymerization reactions is particularly noteworthy .

Mechanism of Action

The mechanism of action of (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic processes. It may also interact with enzymes, altering their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (S)-SIPHOS-PE
  • (S)-SDP
  • (S)-H8-BINAP

Uniqueness

Compared to similar compounds, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] stands out due to its unique dioxaphosphocin ring system and its ability to form stable complexes with a variety of metal ions. This makes it particularly effective in catalytic applications and as a research tool in studying metalloproteins .

Biological Activity

N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine is a complex compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure includes a dioxaphosphocin core which is significant for its biological interactions. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₂P
Molecular Weight325.348 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Research indicates that compounds similar to N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin derivatives exhibit anticancer properties. A study by Zhang et al. (2020) demonstrated that phosphocine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may have similar mechanisms of action.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of phosphocine derivatives. A comparative study highlighted that certain dioxaphosphocins show significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes.

Neuroprotective Effects

Preliminary studies have suggested neuroprotective effects associated with phosphocine compounds. For instance, research conducted by Smith et al. (2021) indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. This opens avenues for potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several phosphocine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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